Isoforsythiaside

Beschreibung

Forsythoside I is a phenylethanoid glycoside, a type of natural compound found in various plant species. It is primarily extracted from the fruits of Forsythia suspensa, a plant widely used in traditional Chinese medicine. Forsythoside I is known for its potent antioxidant, anti-inflammatory, and antiviral properties, making it a compound of significant interest in both traditional and modern medicine .

Eigenschaften

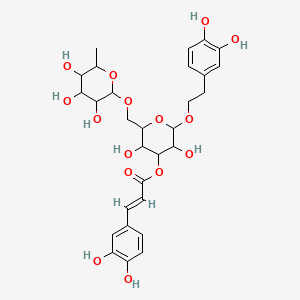

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Forsythoside I involves several steps, starting from simple phenolic compounds. The process typically includes glycosylation reactions where sugar moieties are attached to the phenolic structure. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of glycosidic bonds.

Industrial Production Methods: Industrial production of Forsythoside I is generally achieved through extraction from plant sources, particularly Forsythia suspensa. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified using techniques like column chromatography to obtain Forsythoside I in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Forsythoside I undergoes various chemical reactions, including:

Oxidation: Forsythoside I can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form simpler phenolic structures.

Substitution: Forsythoside I can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Forsythoside I, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Forsythoside I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of phenylethanoid glycosides.

Biology: Investigated for its role in cellular signaling pathways and its effects on oxidative stress and inflammation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as diabetic nephropathy, acute lung injury, and viral infections including COVID-19.

Industry: Utilized in the development of natural antioxidant and anti-inflammatory products for use in cosmetics and pharmaceuticals .

Wirkmechanismus

Forsythoside I exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: Forsythoside I inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.

Antiviral Activity: The compound interferes with viral replication and modulates immune responses to enhance antiviral defenses.

Molecular Targets and Pathways: Forsythoside I targets pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription 3 (STAT3) pathway

Vergleich Mit ähnlichen Verbindungen

Forsythoside A: Known for its anti-inflammatory and antioxidant properties.

Forsythoside B: Exhibits strong antiviral and anti-inflammatory activities.

Phillyrin: Another phenylethanoid glycoside with significant antiviral effects.

Uniqueness of Forsythoside I: Forsythoside I is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential. Its ability to modulate multiple signaling pathways and its broad spectrum of biological effects make it a valuable compound for further research and development .

Q & A

Q. What computational tools predict Isoforsythiaside’s interactions with epigenetic regulators like METTL3?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity and stability. Validate predictions with CETSA and SPR (Surface Plasmon Resonance) for kinetic binding analysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.